REACTION_CXSMILES
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[F:1][C:2]([F:28])([F:27])[CH:3]=[CH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11]([NH:14][C:15]([NH:17][C:18]1[N:23]=[C:22]([O:24][CH3:25])[N:21]=[C:20]([CH3:26])[N:19]=1)=[O:16])(=[O:13])=[O:12].[H][H]>C(OCC)(=O)C.[Pd]>[F:27][C:2]([F:1])([F:28])[CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11]([NH:14][C:15]([NH:17][C:18]1[N:23]=[C:22]([O:24][CH3:25])[N:21]=[C:20]([CH3:26])[N:19]=1)=[O:16])(=[O:12])=[O:13]
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Name
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N-[2-(3,3,3-trifluoro-1-propenyl)-phenylsulfonyl]-N'-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-urea
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Quantity
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2.9 g
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Type
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reactant
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Smiles
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FC(C=CC1=C(C=CC=C1)S(=O)(=O)NC(=O)NC1=NC(=NC(=N1)OC)C)(F)F
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Name
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Quantity
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0 (± 1) mol
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The catalyst is filtered off
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Type
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CONCENTRATION
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Details
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the residue is completely concentrated by evaporation
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Type
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CUSTOM
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Details
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subsequently crystallised from an acetone/ether mixture to thus obtain 2.2 g of N-[2-(3,3,3-trifluoropropyl)-phenylsulfonyl]-N'-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-urea, m.p. 157°-158° C.
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Name
|
|
Type
|
|
Smiles
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FC(CCC1=C(C=CC=C1)S(=O)(=O)NC(=O)NC1=NC(=NC(=N1)OC)C)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |